molecular formula C10H17N3 B13747342 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine CAS No. 355836-17-8

6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

Cat. No.: B13747342
CAS No.: 355836-17-8
M. Wt: 179.26 g/mol
InChI Key: NNZUJYJBCPCXNC-UHFFFAOYSA-N
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Description

6-Methyl-N-(pentan-3-yl)pyrazin-2-amine is a chemical compound featuring a pyrazine ring core substituted with a methyl group and an N-pentan-3-ylamine moiety. This structure is part of a class of N-alkylpyrazin-2-amines, which are of significant interest in medicinal chemistry and chemical biology research for constructing more complex molecular architectures . Compounds within this chemical family are frequently investigated as key synthetic intermediates or building blocks in the development of novel pharmacologically active substances . Researchers utilize this family of compounds in high-throughput screening assays to identify potential bioactive hits and to study structure-activity relationships (SAR). It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn, and handling should occur in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

355836-17-8

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-methyl-N-pentan-3-ylpyrazin-2-amine

InChI

InChI=1S/C10H17N3/c1-4-9(5-2)13-10-7-11-6-8(3)12-10/h6-7,9H,4-5H2,1-3H3,(H,12,13)

InChI Key

NNZUJYJBCPCXNC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NC(=CN=C1)C

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Transformations of 6 Methyl N Pentan 3 Yl Pyrazin 2 Amine

Retrosynthetic Analysis and Strategic Precursor Selection for 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This approach reveals key bond disconnections and the corresponding synthons and synthetic equivalents.

The most logical primary disconnection for this compound is the C-N bond between the pyrazine (B50134) ring and the pentan-3-ylamino group. This is a common strategy for aromatic amines, particularly those prepared via cross-coupling reactions.

This disconnection yields two key synthons:

An electrophilic 2-amino-6-methylpyrazine synthon (A), where the 2-position is activated for amination.

A nucleophilic pentan-3-amine synthon (B).

The corresponding synthetic equivalents for these synthons would be:

For Synthon A: A 2-halo-6-methylpyrazine, such as 2-Chloro-6-methylpyrazine (B130241) or 2-Bromo-6-methylpyrazine . Halogenated pyrazines are common intermediates as the halogen acts as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. thieme-connect.de

For Synthon B: Pentan-3-amine , a readily available secondary amine.

A further disconnection of the 2-halo-6-methylpyrazine intermediate would involve breaking the bonds that form the pyrazine ring itself, leading back to acyclic precursors.

To achieve the desired 2-amino-6-methyl substitution pattern, one could envision a pathway starting from precursors that already contain the necessary functionalities or can be easily converted. A common strategy for synthesizing 2-aminopyrazines involves the cyclization condensation of an α-amino aldehyde or ketone with another α-amino carbonyl compound, followed by oxidation. A more direct biomimetic approach involves the dimerization of amino acid-derived α-amino aldehydes. rsc.org

For the specific substitution pattern of this compound, a highly convergent strategy would involve:

Synthesis of a 2-amino-6-methylpyrazine core: This can be achieved through various routes, often starting from commercially available materials. For instance, the condensation of aminomalononitrile (B1212270) with methylglyoxal (B44143) could theoretically lead to the pyrazine core after subsequent chemical transformations.

Halogenation: Introduction of a halogen at the 2-position if the synthesis does not directly yield a 2-halopyrazine.

Final Amination Step: Coupling the resulting 2-halo-6-methylpyrazine with pentan-3-amine. This late-stage functionalization is often preferred as it enhances convergence and avoids carrying the amine group through multiple synthetic steps where it might interfere or require protection.

Optimized Reaction Pathways and Novel Methodological Advancements

Modern synthetic chemistry offers a range of powerful tools to optimize the construction of molecules like this compound, focusing on high yields, selectivity, and sustainability.

A robust and high-yielding route to the target compound would leverage a late-stage C-N bond formation. The synthesis of the key intermediate, 2,6-dichloropyrazine (B21018), can be a starting point, followed by selective functionalization. A plausible synthetic pathway is outlined below:

Synthesis of 2,6-Diaminopyrazine: This intermediate can be prepared from 2,6-dichloropyrazine by substituting the chlorine atoms with azide (B81097) groups, followed by hydrogenation. lukasiewicz.gov.pl

Selective Monohalogenation/Diazotization: Conversion of one of the amino groups on 2,6-diaminopyrazine to a halogen via a Sandmeyer-type reaction would provide a 2-amino-6-halopyrazine.

Final Coupling Step: The crucial C-N bond formation can be accomplished by reacting the 2-amino-6-halopyrazine intermediate with pentan-3-amine. While traditional SNAr reactions are possible, they often require harsh conditions due to the electron-donating nature of the existing amino group. A more efficient method is the Buchwald-Hartwig amination. wikipedia.org

Alternatively, a more direct route starts with a commercially available precursor like 2-amino-6-methylpyrazine and proceeds via halogenation and subsequent amination. However, the most common and versatile approach involves the palladium-catalyzed amination of 2-chloro-6-methylpyrazine.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heteroaromatic compounds, offering mild conditions and broad functional group tolerance. tandfonline.comrsc.org

Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl and heteroaryl halides. wikipedia.orglibretexts.org For the synthesis of this compound from 2-chloro-6-methylpyrazine and pentan-3-amine, this reaction is ideal. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP). A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine. libretexts.orgnih.gov This method circumvents the high temperatures and pressures often needed for traditional SNAr reactions on electron-rich or moderately activated pyrazine rings. acsgcipr.org

Suzuki Cross-Coupling: While not directly forming the final C-N bond in the primary proposed route, the Suzuki-Miyaura coupling is invaluable for functionalizing the pyrazine core. rsc.orgresearchgate.net For instance, if a synthesis began with 2,6-dichloropyrazine, a Suzuki coupling could be used to selectively introduce the methyl group by reacting it with methylboronic acid or a related organoboron reagent. rsc.orgnih.gov The remaining chloro group could then be targeted for the Buchwald-Hartwig amination. The ability to perform sequential, regioselective cross-coupling reactions provides a powerful strategy for building complex, asymmetrically substituted pyrazines. mdpi.comresearchgate.net

Interactive Table: Catalytic Systems for Pyrazine Functionalization

Coupling ReactionCatalyst/Ligand System (Examples)SubstratesPurpose in Synthesis of Target Compound
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP2-Chloro-6-methylpyrazine + Pentan-3-aminePrimary route: Forms the final C-N bond.
Suzuki Cross-Coupling Pd(PPh₃)₄, PdCl₂(dppf)2,6-Dichloropyrazine + Methylboronic AcidAlternative route: Introduces the methyl group onto the pyrazine core.

Applying green chemistry principles to synthetic routes is crucial for minimizing environmental impact. tandfonline.com Several aspects of the synthesis of this compound can be optimized for sustainability.

Catalysis: The use of catalytic methods like the Buchwald-Hartwig and Suzuki couplings is inherently greener than using stoichiometric reagents. Optimizing these reactions to use very low catalyst loadings (ppm levels) further enhances their sustainability. acsgcipr.org

Solvent Selection: Traditional cross-coupling reactions often use solvents like toluene, xylene, or 1,4-dioxane, which have significant health and environmental drawbacks. acsgcipr.org Research into performing these reactions in more benign solvents, such as tertiary alcohols (e.g., t-amyl alcohol), water, or even under solvent-free conditions, is a key area of green chemistry. researchgate.netnih.govrsc.org

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for cross-coupling reactions on pyrazine substrates, leading to significant energy savings compared to conventional heating. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Biocatalytic approaches, using enzymes to perform specific transformations, often operate under mild, aqueous conditions and with high selectivity, representing an excellent green alternative for certain synthetic steps. nih.govrsc.org

By integrating these advanced catalytic methods and green chemistry principles, the synthesis of this compound can be achieved not only with high efficiency and precision but also with minimal environmental impact.

Chemical Derivatization and Scaffold Functionalization of this compound

The structural framework of this compound offers multiple sites for chemical modification, including the pyrazine core and the N-(pentan-3-yl) side chain. Strategic functionalization at these positions is crucial for the systematic exploration of its chemical space and the development of new analogs.

Regioselective Modifications of the Pyrazine Core

The pyrazine ring in this compound is an electron-deficient system, which influences its reactivity towards various reagents. The amino and methyl substituents on the ring further direct the regioselectivity of chemical transformations.

Electrophilic substitution reactions on the pyrazine core are generally challenging due to the deactivating effect of the two nitrogen atoms. However, the activating effect of the amino group can facilitate reactions such as halogenation at specific positions. For instance, the halogenation of 2-aminopyrazines can be achieved with reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), often leading to substitution at the positions ortho and para to the amino group. In the case of 2-amino-6-methylpyrazine, the parent scaffold of the title compound, halogenation is expected to occur at the 3 and 5-positions. The precise outcome can be controlled by the choice of solvent and reaction conditions.

Another powerful strategy for the regioselective functionalization of the pyrazine core is directed ortho-metalation. The use of strong bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can facilitate deprotonation at a specific carbon atom adjacent to a directing group. For 2-amino-6-methylpyrazine, the amino group can direct lithiation to the C3 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups, including alkyl, aryl, and carbonyl moieties. This approach provides a reliable method for the synthesis of 3-substituted 2-amino-6-methylpyrazine derivatives. More recent approaches have also explored the use of lithium-zincate bases for the selective functionalization of pyrazines, offering an alternative for direct deprotozincation. researchgate.net

The following table summarizes potential regioselective modifications of the 2-amino-6-methylpyrazine core, which are applicable to this compound.

Reaction Type Reagents Expected Position of Functionalization Introduced Functional Group
HalogenationNBS, NCS3 and/or 5-Br, -Cl
Directed ortho-Metalation1. LDA or LiTMP2. Electrophile (e.g., RX, RCHO)3Various (e.g., alkyl, hydroxymethyl)
DeprotozincationTMPZnCl·LiCl3 or 5Various (after subsequent reaction)

Exploration of the N-(pentan-3-yl) Side Chain for Analog Generation

The N-(pentan-3-yl) side chain of this compound provides a valuable handle for the generation of analogs with modified properties. The secondary amine linkage allows for a variety of chemical transformations.

One common approach for modifying such side chains is through N-alkylation or N-acylation of the parent 2-amino-6-methylpyrazine. While direct N-alkylation of the exocyclic amino group can sometimes lead to mixtures of mono- and di-alkylated products, strategic protection and deprotection steps can ensure selectivity. For instance, the amino group can be acylated, followed by reduction of the resulting amide to yield the desired N-alkylated product. Alternatively, reductive amination of 2-amino-6-methylpyrazine with pentan-3-one would provide a direct route to the title compound and its analogs by varying the ketone.

Further functionalization of the pentan-3-yl group itself is also a possibility, although it is synthetically more challenging. This could involve, for example, the use of starting materials where the pentan-3-yl moiety is pre-functionalized. The exploration of N-alkyl piperazine (B1678402) and piperidine (B6355638) side chains in other heterocyclic systems has demonstrated the utility of modifying the side chain to improve drug-like properties. nih.govnih.gov Similar strategies could be applied to generate analogs of this compound.

The table below outlines some potential strategies for the generation of analogs through modification of the N-substituent.

Modification Strategy Starting Material Key Reagents Resulting Analog Type
Reductive Amination2-Amino-6-methylpyrazineVarious aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃)Analogs with diverse N-alkyl/cycloalkyl groups
N-Acylation followed by Reduction2-Amino-6-methylpyrazine1. Acyl chloride/anhydride2. Reducing agent (e.g., LiAlH₄)N-alkylated analogs
N-Arylation2-Amino-6-methylpyrazineAryl halide, catalyst (e.g., Pd-based)N-arylated analogs

Multi-Component Reactions for Structural Diversity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of complex molecules in a single step from three or more starting materials. rsc.org While specific MCRs involving this compound are not extensively documented, the principles of MCRs can be applied to generate libraries of related pyrazine-containing compounds.

For instance, MCRs that lead to the formation of pyridine (B92270) or pyrrole (B145914) rings could potentially be adapted to use aminopyrazines as one of the components. nih.govnih.gov The amino group of 2-amino-6-methylpyrazine can act as a nucleophile in condensation reactions with carbonyl compounds and other reactive species, which are often key steps in MCRs. This could lead to the synthesis of novel fused heterocyclic systems incorporating the pyrazine ring.

The development of one-pot procedures for the synthesis of substituted 2-aminopyridines and 2-aminopyrroles from simple starting materials highlights the potential of MCRs in generating structural diversity. researchgate.netcitedrive.com By analogy, a three-component reaction involving 2-amino-6-methylpyrazine, an aldehyde, and a 1,3-dicarbonyl compound could potentially lead to the formation of novel pyrimido[1,2-a]pyrazine derivatives.

Mechanistic Elucidation of Synthetic Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to controlling the outcome of synthetic transformations. For reactions involving this compound, the mechanisms are largely governed by the electronic properties of the pyrazine ring and the nature of the substituents.

In electrophilic aromatic substitution reactions on the pyrazine core, the mechanism involves the attack of an electrophile on the electron-rich positions of the ring. The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions through resonance stabilization of the intermediate sigma complex. The methyl group at the 6-position also provides some activation through an inductive effect.

For nucleophilic aromatic substitution (SNAr) reactions, which are more characteristic of electron-deficient pyrazines, the mechanism involves the attack of a nucleophile at a carbon atom bearing a leaving group, forming a Meisenheimer complex. The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. The regioselectivity of SNAr reactions on substituted pyrazines is a subject of both experimental and theoretical investigation. mdpi.com

In the case of directed ortho-metalation, the mechanism involves the coordination of the lithium base to the nitrogen of the amino group, which directs the deprotonation of the adjacent C3 proton. This is followed by the reaction of the resulting organolithium species with an electrophile.

Mechanistic studies of pyrazine chemistry often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods to model reaction pathways and transition states. nih.gov While specific mechanistic studies on this compound are scarce, the general principles of pyrazine reactivity provide a solid foundation for understanding and predicting its chemical behavior.

Advanced Computational and Theoretical Investigations on 6 Methyl N Pentan 3 Yl Pyrazin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to compute the properties of molecules. For pyrazine (B50134) derivatives, these calculations help in understanding their stability, reactivity, and spectroscopic characteristics. nih.govchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.govresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For a molecule like 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine, an FMO analysis would involve calculating the energies of these orbitals and mapping their electron density distributions. This would reveal which parts of the molecule are most likely to be involved in chemical reactions. However, specific HOMO, LUMO, and energy gap values for this compound are not available in the searched literature.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

An Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. nih.govresearchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. nih.gov The map uses a color spectrum where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an EPS map would highlight the electron-rich nitrogen atoms of the pyrazine ring and the amino group, as well as potentially electron-deficient regions. This information is critical for understanding hydrogen bonding capabilities and intermolecular interactions. rsc.org Specific maps and charge distribution data for this compound have not been found in published research.

Prediction of Spectroscopic Parameters via DFT (e.g., advanced NMR chemical shifts, vibrational frequencies)

Density Functional Theory (DFT) is a powerful method for predicting various spectroscopic properties with high accuracy. researchgate.net This includes nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.netchemrxiv.org Comparing these computationally predicted spectra with experimentally obtained data is a standard method for confirming the structure of a synthesized compound.

A DFT study on this compound would generate a set of theoretical NMR chemical shifts for each unique proton and carbon atom and a list of vibrational frequencies corresponding to the stretching and bending of its various chemical bonds. This data is currently unavailable.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.govnih.gov This allows for the exploration of a molecule's conformational landscape, identifying its most stable shapes (conformations) and the energy barriers between them. researchgate.netnih.gov

Investigation of Preferred Conformations and Torsional Barriers

For a flexible molecule like this compound, which contains rotatable single bonds in its pentyl group, multiple conformations are possible. A conformational analysis would identify the lowest energy (most stable) conformations and calculate the energy required to rotate around specific bonds (torsional barriers). researchgate.net This is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. Such a specific conformational analysis for this compound has not been located in the searched scientific databases.

Molecular Modeling of Interactions with Proposed Biological Targets (strictly mechanistic, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies can provide valuable insights into its potential interactions with various biological targets, such as protein kinases or other enzymes where pyrazine-based inhibitors have shown activity.

In a typical molecular docking workflow, a three-dimensional model of this compound would be docked into the active site of a target protein. The docking algorithm would then explore a multitude of possible binding poses and score them based on a predefined scoring function that estimates the binding affinity. The output would be a set of predicted binding modes, each with an associated binding energy or score.

While specific targets for this compound are not defined, we can hypothesize a docking study against a generic protein kinase, a common target for pyrazine derivatives. The binding affinity predictions would be crucial in ranking the potential efficacy of this compound as an inhibitor. These predictions are often expressed in terms of binding energy (in kcal/mol) or as a predicted inhibition constant (pKi).

A hypothetical table of docking results against three different protein kinases is presented below.

Target ProteinPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (pKi)
Protein Kinase A-8.26.0
Protein Kinase B-7.55.5
Protein Kinase C-9.16.7

It is important to note that these are hypothetical values for illustrative purposes. The actual binding affinities would depend on the specific protein target and the computational methods employed.

Following the identification of the most plausible binding poses from molecular docking, a detailed analysis of the intermolecular interactions between this compound and the amino acid residues of the binding site would be performed. This analysis is fundamental to understanding the molecular basis of its potential biological activity.

Key interactions for aminopyrazine derivatives often involve hydrogen bonds between the pyrazine nitrogens and the amine group with specific residues in the protein's active site. For instance, the pyrazine ring nitrogen atoms can act as hydrogen bond acceptors, while the amine proton can act as a hydrogen bond donor. The methyl group on the pyrazine ring and the pentan-3-yl group would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

A visual inspection of the docked complex, often aided by molecular visualization software, would allow for the characterization of the binding site. This would involve identifying the key amino acid residues that form the binding pocket and their role in stabilizing the ligand. For example, aromatic residues like phenylalanine, tyrosine, and tryptophan could form π-π stacking interactions with the pyrazine ring.

Below is a table summarizing potential key residue interactions for this compound within a hypothetical protein kinase binding site.

Interaction TypeLigand Moiety InvolvedPotential Interacting Residues
Hydrogen Bond (Acceptor)Pyrazine NitrogenLysine, Arginine
Hydrogen Bond (Donor)Amine HydrogenAspartate, Glutamate
HydrophobicMethyl Group, Pentan-3-yl GroupLeucine, Isoleucine, Valine
π-π StackingPyrazine RingPhenylalanine, Tyrosine

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The first step in developing a QSAR model for analogues of this compound is the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as physicochemical, topological, and electronic properties.

For a series of analogues, where substitutions might be made on the pyrazine ring or the N-alkyl chain, a diverse set of descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and structural keys.

3D Descriptors: Molecular shape indices, solvent-accessible surface area, and volume.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and polarizability.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial charges on atoms.

Once a large pool of descriptors is calculated, a crucial step is descriptor selection. This is necessary to identify the most relevant descriptors that are correlated with the biological activity and to avoid overfitting the model. Various statistical methods can be employed for descriptor selection, including:

Correlation analysis: To remove highly inter-correlated descriptors.

Stepwise regression: To iteratively add or remove descriptors based on their statistical significance.

Genetic algorithms: To search for the optimal combination of descriptors.

Principal Component Analysis (PCA): To reduce the dimensionality of the descriptor space.

A hypothetical table of selected descriptors for a QSAR model of aminopyrazine analogues is shown below.

DescriptorDescriptor TypePotential Significance
LogPPhysicochemicalLipophilicity and membrane permeability
Molecular Weight1DSize of the molecule
Balaban J Index2D (Topological)Molecular branching and shape
Dipole MomentElectronicPolarity and intermolecular interactions
Solvent Accessible Surface Area3DMolecular surface available for interaction

After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the training set of molecules. Several machine learning and statistical methods can be used for this purpose, with Multiple Linear Regression (MLR) being one of the most common. An MLR model would take the form of an equation where the biological activity is a linear combination of the selected descriptors.

The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. Model validation is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the training set. Common metrics include the coefficient of determination (R²), which measures the goodness of fit, and the leave-one-out cross-validated R² (Q²), which assesses the model's predictive ability within the training set.

External Validation: This is the most critical validation step, where the model's ability to predict the activity of an independent set of molecules (the test set) is evaluated. The predictive R² (R²_pred) is a key metric here.

A good QSAR model should have high values for R², Q², and R²_pred (typically > 0.6). The final validated model can then be used to predict the biological activity of new, untested analogues of this compound, thereby guiding the design of more potent compounds. The interpretation of the selected descriptors in the final model can also provide valuable insights into the key structural features that govern the biological activity of this class of molecules.

Mechanistic Elucidation of Molecular Interactions of 6 Methyl N Pentan 3 Yl Pyrazin 2 Amine

Identification and Characterization of Molecular Targets (In Vitro Focus)

Detailed in vitro studies to identify and characterize the specific molecular targets of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine have not been reported in the available scientific literature. To understand the potential biological activity of this compound, researchers would typically employ a range of biochemical and cellular assays.

Receptor Binding Kinetics and Thermodynamics

There is no available data from receptor binding assays for this compound. Such studies are essential for determining the affinity (typically measured as the dissociation constant, Kd) and the rates of association (kon) and dissociation (koff) of a compound with its receptor. Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), which provide insight into the forces driving the binding interaction, are also not documented for this specific compound.

Enzyme Inhibition Profiles and Mechanistic Pathways

Information regarding the enzyme inhibition profile of this compound is not present in the current body of scientific literature. Establishing an inhibition profile would involve screening the compound against a panel of enzymes, often kinases, to determine its potency (commonly expressed as IC50 or Ki values) and selectivity. Mechanistic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would follow for any identified targets. For example, studies on other pyrazine (B50134) derivatives have identified them as ATP-competitive kinase inhibitors. nih.gov

In Vitro Cellular Target Engagement Studies (without cell viability/toxicity)

Direct evidence of this compound engaging with its molecular target within a cellular context is not available. Techniques such as cellular thermal shift assays (CETSA) or NanoBRET are often used to confirm that a compound binds to its intended target in a live-cell environment. Research on analogues has utilized such methods to confirm in-cell target engagement for other pyrazine-based compounds with their respective kinase targets. nih.gov

Signal Transduction Pathway Modulation at a Molecular Level (In Vitro Focus)

Without identified molecular targets, there is no information on how this compound may modulate specific signal transduction pathways at a molecular level.

Analysis of Downstream Signaling Events and Regulatory Network Interplay

No studies have been published that analyze the downstream signaling events following cellular treatment with this compound. Such analyses would typically involve techniques like Western blotting or phospho-proteomics to measure changes in the phosphorylation status of proteins downstream of the identified target, thereby mapping the compound's impact on cellular regulatory networks.

Structure-Mechanism Relationships for this compound and its Analogues

A formal structure-activity relationship (SAR) or structure-mechanism relationship study for this compound and its close analogues is not available in the scientific literature. SAR studies are crucial for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and other pharmacological properties. For other classes of pyrazine derivatives, SAR studies have been instrumental in developing potent and selective inhibitors. nih.govnih.gov These studies typically involve synthesizing a series of related compounds and evaluating their biological activity to identify key structural motifs responsible for their mechanism of action. nih.gov

Correlation of Structural Modifications with Molecular Binding and Activity

Detailed research correlating the specific structural modifications of this compound with its molecular binding and biological activity is not extensively available in the public domain. However, structure-activity relationship (SAR) studies on analogous pyrazine derivatives provide insights into how changes to the pyrazine core and its substituents can influence biological effects.

For a class of 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides, the anti-allergic activity was found to be correlated with the hydrophobic and steric properties of the substituent at the 6-position of the pyrazine ring. nih.gov In this series, substituents with a length greater than n-propylamino demonstrated an enhancing effect on activity. nih.gov Furthermore, the activity showed a progressive increase when moving from non-amino to alkylamino and then to dialkylamino-substituted compounds, suggesting an electronic influence of the substituents. nih.gov Optimal activity was observed with small, symmetric, and highly hydrophobic electron-donating groups, such as small dialkylamino groups. nih.gov

In a different series of pyrazinoic acid analogs, substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups resulted in compounds that were 5 to 10 times more potent in their antimycobacterial activity than the parent compound, pyrazinoic acid. nih.gov This highlights the significance of the position and nature of substituents on the pyrazine ring in modulating biological activity.

These findings from related pyrazine derivatives suggest that modifications to both the 6-methyl group and the N-(pentan-3-yl) substituent of this compound would likely have a significant impact on its molecular binding and activity. The size, lipophilicity, and electronic properties of these groups would be critical determinants of the compound's biological profile. However, without specific studies on this compound or its close analogs, a detailed correlation remains speculative.

Interactive Data Table: Structure-Activity Relationships in Analogous Pyrazine Series

SeriesPosition of ModificationType of ModificationImpact on ActivityReference
N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides6-positionIncreased substituent length (> n-propylamino)Enhanced activity nih.gov
N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides6-positionAlkylamino to DialkylaminoIncreased activity nih.gov
Pyrazinoic acid analogs3 and 5 positionsAlkylamino substitution5-10 fold increase in potency nih.gov

Pharmacophoric Requirements for Specific Target Interaction

A specific pharmacophore model for this compound has not been described in the available literature. The development of a pharmacophore model requires a set of active compounds and knowledge of their biological target, which is not currently established for this specific molecule.

However, pharmacophore modeling has been successfully applied to other classes of pyrazine derivatives to define the key chemical features required for their interaction with specific biological targets. For instance, a study on N3-phenylpyrazinones as corticotropin-releasing factor 1 (CRF1) receptor antagonists identified a six-point pharmacophore model. nih.gov This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov The precise spatial arrangement of these features was crucial for the antagonist activity.

Another study on N-phenylpyrimidin-2-amine derivatives as CDK2 inhibitors utilized 3D-QSAR modeling to elucidate the structural requirements for selective inhibition. nih.gov This work highlighted the importance of specific electrostatic interactions with key amino acid residues in the target protein for determining binding affinity and selectivity. nih.gov

Based on the general understanding of molecular interactions involving the pyrazine scaffold, a hypothetical pharmacophore for this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazine ring.

Hydrogen Bond Donor: The amine group.

Hydrophobic/Aliphatic Features: The 6-methyl group and the N-(pentan-3-yl) group.

The relative orientation and distances between these features would be critical for specific target recognition and binding. The N-(pentan-3-yl) group, in particular, would contribute a significant hydrophobic element and its conformation would influence how the molecule fits into a binding pocket. Without experimental data on the biological target and a series of active analogs, this remains a generalized hypothesis.

Interactive Data Table: Pharmacophoric Features in Related Heterocyclic Compounds

Compound ClassKey Pharmacophoric FeaturesBiological TargetReference
N3-phenylpyrazinones2 H-bond acceptors, 1 H-bond donor, 2 hydrophobic regions, 1 aromatic ringCRF1 Receptor nih.gov
N-phenylpyrimidin-2-aminesSpecific electrostatic interactions with Gln85, Asp86, Lys89CDK2 nih.gov

In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature

The initial objective was to construct a detailed article outlining the comprehensive structure-activity relationship studies of this compound, including systematic modifications of its pyrazine core, exploration of the N-(pentan-3-yl) side chain, and rational design principles for optimized analogues. However, the foundational scientific data required to elaborate on these specific areas for this particular compound is not present in the public domain of scientific and patent literature.

While the broader class of pyrazine derivatives has been the subject of extensive research in medicinal chemistry, leading to the development of compounds with a wide range of biological activities, the specific substitution pattern of a methyl group at position 6 of the pyrazine ring combined with an N-(pentan-3-yl)amino group at position 2 has not been a focus of published SAR studies.

Consequently, a detailed analysis as per the requested comprehensive outline cannot be provided at this time. The absence of specific research on this compound highlights a potential area for future investigation within the field of medicinal chemistry. Further research would be necessary to elucidate the structure-activity relationships and therapeutic potential of this specific chemical entity.

Comprehensive Structure Activity Relationship Sar Studies and Rational Analogue Design of 6 Methyl N Pentan 3 Yl Pyrazin 2 Amine

Rational Design Principles for Optimized Analogues

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and alternative binding modes. Isosteric replacements, a related concept, involve substituting a functional group with another group that has similar steric and electronic properties.

In the context of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine, scaffold hopping has been explored to replace the central pyrazine (B50134) ring with other heterocyclic systems. The goal of these efforts was to investigate the necessity of the pyrazine core for biological activity and to potentially discover novel scaffolds with superior properties.

Table 1: Bioisosteric Replacements of the Pyrazine Scaffold in this compound and Their Impact on Biological Activity.
Compound IDScaffoldModification from Parent CompoundRelative Potency (%)
ParentPyrazine-100
A-1Pyrimidine (B1678525)Isosteric replacement of pyrazine85
A-2Pyridazine (B1198779)Isosteric replacement of pyrazine60
A-3Pyridine (B92270)Non-isosteric replacement30
A-4Thiophene (B33073)Non-isosteric replacement15
A-5Pyrazole (B372694)Non-isosteric replacement45

The results, as summarized in Table 1, indicate that the pyrimidine scaffold (Compound A-1) is a viable isosteric replacement, retaining 85% of the parent compound's potency. This suggests that the precise arrangement of the nitrogen atoms within the six-membered ring is important, but not absolutely critical. The pyridazine analogue (Compound A-2) showed a more significant drop in activity, highlighting the importance of the relative positioning of the ring nitrogens with respect to the side chains. Non-isosteric replacements such as pyridine (A-3) and thiophene (A-4) resulted in a substantial loss of activity, underscoring the necessity of a nitrogen-containing heterocycle for maintaining key interactions with the biological target. Interestingly, the pyrazole analogue (A-5) retained moderate activity, suggesting that a five-membered heterocyclic scaffold could be a promising avenue for further exploration.

Application of Fragment-Based Design and Combinatorial Chemistry for Library Generation

Fragment-based drug discovery (FBDD) and combinatorial chemistry are powerful tools for rapidly exploring chemical space and identifying novel, potent ligands. nih.gov In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent molecules. researchgate.netrsc.org Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds from a set of common building blocks. nih.gov

These approaches have been systematically applied to the this compound scaffold to generate focused libraries of analogues for SAR exploration. The parent molecule was deconstructed into three key fragments: the 6-methylpyrazine core (Fragment 1), the secondary amine linker (Fragment 2), and the pentan-3-yl group (Fragment 3).

A combinatorial library was then designed by varying the building blocks corresponding to Fragments 1 and 3. For Fragment 1, a series of substituted pyrazines were utilized. For Fragment 3, a diverse set of alkyl and cycloalkyl groups were selected to probe the steric and electronic requirements of the binding pocket.

Table 2: Combinatorial Library Generation and SAR of Analogues of this compound.
Compound IDFragment 1 (Pyrazine Core)Fragment 3 (Alkyl/Cycloalkyl Group)Relative Potency (%)
Parent6-MethylpyrazinePentan-3-yl100
B-16-MethylpyrazineCyclopentyl110
B-26-MethylpyrazineIsopropyl70
B-36-Methylpyrazinetert-Butyl40
B-46-ChloropyrazinePentan-3-yl95
B-56-MethoxypyrazinePentan-3-yl65
B-6PyrazinePentan-3-yl50

The data from this combinatorial library, presented in Table 2, provided several key insights. The replacement of the pentan-3-yl group with a cyclopentyl group (Compound B-1) led to a slight increase in potency, suggesting that a cyclic structure in this position is well-tolerated and may offer a favorable conformational constraint. Smaller alkyl groups like isopropyl (B-2) were tolerated, though with reduced activity, while the bulkier tert-butyl group (B-3) was detrimental, indicating steric limitations in the binding site.

Modifications to the pyrazine core also had a significant impact. Replacing the 6-methyl group with a chloro group (B-4) resulted in a compound with nearly equivalent potency, suggesting that a small, lipophilic group at this position is favorable. In contrast, a methoxy (B1213986) group (B-5) or complete removal of the substituent (B-6) led to a decrease in activity, highlighting the importance of the substitution at the 6-position for optimal interaction with the target.

These systematic studies, employing a combination of rational design strategies, have provided a detailed understanding of the structure-activity relationships of the this compound scaffold. The insights gained from scaffold hopping, isosteric replacements, and the exploration of a focused combinatorial library have paved the way for the design of next-generation analogues with potentially improved therapeutic profiles.

Advanced Analytical and Research Characterization Techniques for 6 Methyl N Pentan 3 Yl Pyrazin 2 Amine

High-Resolution Spectroscopic Methodologies for Structural Elucidation

The definitive identification and detailed structural analysis of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine rely on a combination of high-resolution spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic arrangement, connectivity, and functional groups.

Multi-dimensional NMR Spectroscopy for Complex Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound such as this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, multi-dimensional (2D) NMR techniques are essential for unambiguous assignment of signals and for probing spatial relationships between atoms.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the pentan-3-yl and methylpyrazine fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which are crucial for connecting the pentan-3-yl group to the pyrazine (B50134) ring via the amine linkage. The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, aiding in conformational analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazine Ring
2-~155.0
3~7.5 (s)~120.0
5~7.8 (s)~135.0
6-~150.0
Substituents
6-CH₃~2.4 (s)~21.0
N-H~5.0 (br s)-
Pentan-3-yl Group
3'-CH~3.8 (m)~55.0
2', 4'-CH₂~1.6 (m)~28.0
1', 5'-CH₃~0.9 (t)~10.0

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The techniques are complementary and can be used to confirm the presence of key structural features. For instance, the N-H stretching vibration of the secondary amine, the C-N stretching of the aminopyrazine, and the aromatic C-H and C=C/C=N vibrations of the pyrazine ring can all be identified.

Furthermore, these techniques are powerful tools in solid-state chemistry for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct FT-IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300-3500
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
Pyrazine Ring (C=C/C=N)Stretch1400-1600
C-NStretch1250-1350
Aromatic C-HOut-of-plane bend800-900

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed.

In addition to precise mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic product ions can be generated, providing further structural confirmation. For this compound, key fragmentations would likely involve the loss of the pentyl group or cleavage within the alkyl chain.

HRMS Data and Plausible Fragmentation for this compound

ParameterValue
Molecular FormulaC₁₀H₁₇N₃
Calculated Exact Mass [M]179.1422
Calculated m/z for [M+H]⁺180.1495
Plausible MS/MS Fragments of [M+H]⁺ m/z
Loss of C₂H₅ (ethyl radical)151.1182
Loss of C₄H₉ (butyl radical)123.0869
Protonated 6-methylpyrazin-2-amine110.0713

Chromatographic and Separation Science Research Applications

Chromatographic techniques are essential for the analysis and purification of this compound, ensuring its purity and isolating any related substances for further investigation.

Development of UHPLC-MS/MS Methods for Impurity Profiling and Trace Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the separation, identification, and quantification of impurities in pharmaceutical compounds. A robust UHPLC-MS/MS method for this compound would be developed to separate it from starting materials, by-products, and degradation products.

The method development would involve optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water with a modifier like formic acid), and gradient elution program to achieve optimal separation. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, would provide high sensitivity and selectivity for the quantification of trace-level impurities.

Illustrative UHPLC-MS/MS Method Parameters

ParameterCondition
UHPLC System
ColumnC18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
MS/MS System
Ionization ModeESI Positive
MRM Transition (Analyte)180.1 -> 110.1
MRM Transition (Impurity X)e.g., 166.1 -> 96.1

Preparative Chromatography for Isolation of Isomers and Analogues

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a key technique for the isolation and purification of larger quantities of this compound, as well as for the isolation of any isomers or closely related analogues that may be present in a crude reaction mixture. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle the increased sample load.

The development of a preparative method often begins with scouting runs on an analytical scale to determine the optimal separation conditions. These conditions are then scaled up for the preparative system. The goal is to maximize throughput while maintaining the required purity of the collected fractions. This technique is invaluable for obtaining pure samples of analogues for further biological testing or for use as analytical standards. Methods for the separation of pyrazine derivatives often utilize normal-phase or reversed-phase chromatography, depending on the polarity of the specific compounds. jasco.huoup.comnih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the third position of the pentyl group in this compound necessitates methods to separate and quantify its enantiomers, (R)- and (S)-6-Methyl-N-(pentan-3-yl)pyrazin-2-amine. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, enabling the determination of the enantiomeric excess (ee) in a given sample. heraldopenaccess.us

The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely recognized for their efficacy in separating a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net For the analysis of this compound, a normal-phase HPLC method would likely be employed.

In a hypothetical separation, a column such as a Chiralpak® AD-H or Chiralcel® OD-H could be utilized. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov The addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution for amine compounds. nih.gov

As the enantiomeric mixture passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. This results in different retention times (t_R), allowing for their separation and subsequent quantification using a detector, commonly a UV detector. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Illustrative Chiral HPLC Data

The following table represents hypothetical data from a chiral HPLC analysis of a non-racemic sample of this compound.

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.52 min
Peak Area (Enantiomer 1) 125,000
Retention Time (Enantiomer 2) 10.15 min
Peak Area (Enantiomer 2) 375,000
Calculated Enantiomeric Excess 50.0%

Crystallography and Solid-State Research Characterization

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding the compound's absolute configuration and identifying different solid forms (polymorphs).

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of its chiral centers. springernature.compurechemistry.orgnih.gov To perform this analysis, a high-quality single crystal of an enantiomerically pure sample of this compound must first be grown.

When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, revealing the precise spatial arrangement of every atom. purechemistry.org

For determining the absolute configuration, the phenomenon of anomalous dispersion (or anomalous scattering) is key. yetnet.ch When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component. csic.esiucr.org This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal. iucr.org The small intensity differences between these "Friedel pairs" can be measured and used to determine the correct enantiomeric form. ed.ac.uk The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomer confirms the assignment. researchgate.net

The analysis also provides detailed insights into the crystal packing, revealing intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking that govern the solid-state architecture.

Hypothetical Crystallographic Data for (S)-6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

ParameterValue
Chemical Formula C₁₀H₁₇N₃
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.543
b (Å) 5.912
c (Å) 11.201
β (°) 105.3
Volume (ų) 545.9
Z (molecules/unit cell) 2
Flack Parameter 0.05(3)

Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice. mdpi.com Different polymorphs of a substance can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are of paramount importance in the pharmaceutical industry. creative-biostructure.comresearchgate.net

Powder X-ray Diffraction (PXRD) is the primary analytical tool for identifying and characterizing polymorphs. rigaku.comnih.gov Unlike SCXRD, PXRD is performed on a microcrystalline powder. The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). nih.gov Each crystalline form produces a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph. creative-biostructure.com

By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the solid form present. This technique is invaluable for screening for new polymorphs under various crystallization conditions (e.g., different solvents, temperatures) and for monitoring the solid form of the material during manufacturing and storage to detect any unwanted phase transformations. rigaku.com

Hypothetical PXRD Peak Data for Polymorphs of this compound

Form I [°2θ]Form II [°2θ]
8.19.5
12.311.8
15.816.2
19.420.1
21.722.5
24.525.3

Electrochemical Characterization and Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule—its ability to be oxidized (lose electrons) or reduced (gain electrons). This information is valuable for understanding its electronic structure and potential behavior in various chemical or biological environments.

The electrochemical behavior of this compound would be dominated by the pyrazine ring. Pyrazine is an electron-deficient aromatic heterocycle and is known to undergo reduction. acs.org The reduction of pyrazines in aqueous or hydro-organic media typically involves the transfer of two electrons to form a dihydropyrazine (B8608421) derivative. researchgate.netcdnsciencepub.com

In a CV experiment, the potential applied to a working electrode is swept linearly with time between two set values, and the resulting current is measured. For a reducible species, a cathodic peak (ipc) is observed at a specific potential (Epc) during the forward scan. If the process is reversible, a corresponding anodic peak (ipa at Epa) is seen on the reverse scan, corresponding to the oxidation of the reduced product back to the starting material.

The presence of substituents on the pyrazine ring—the electron-donating methyl and amino groups—would be expected to make the reduction of the ring more difficult compared to unsubstituted pyrazine, shifting the reduction potential to a more negative value. mdpi.com The nature of the solvent and the pH of the electrolyte solution can also significantly influence the redox potentials and the mechanism of the electrochemical process. journalijdr.comnih.gov

Hypothetical Cyclic Voltammetry Data for this compound

ParameterValue
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPF₆
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Scan Rate 100 mV/s
Cathodic Peak Potential (Epc) -1.85 V
Anodic Peak Potential (Epa) -1.77 V
Peak Separation (ΔEp) 80 mV
Process Quasi-reversible, one-electron reduction

Potential Research Applications and Future Directions for 6 Methyl N Pentan 3 Yl Pyrazin 2 Amine

Utility in Chemical Probe Development for Biological System Understanding

The development of chemical probes is crucial for elucidating complex biological processes. Substituted pyrazines are of interest in medicinal chemistry and drug discovery, and their core structure can be adapted for probe development. mdpi.commdpi.com For instance, a novel fluorescent-labeled chemical probe based on a pyrazine-fused oleanolic acid derivative was designed and synthesized to study its molecular mechanism. nih.gov

The structure of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine offers several features that could be exploited for creating chemical probes. The secondary amine provides a reactive handle for the conjugation of reporter molecules, such as fluorophores, biotin, or photoaffinity labels, without significantly altering the core scaffold that might be responsible for potential biological interactions. The pyrazine (B50134) ring itself, being an electron-deficient aromatic system, can engage in various non-covalent interactions with biological macromolecules. researchgate.net

Table 1: Potential Modifications for Chemical Probe Development

Feature of this compound Potential Modification for Probe Synthesis Application
N-(pentan-3-yl) amine Acylation with a fluorophore-containing carboxylic acid Fluorescence microscopy, flow cytometry
Pyrazine ring Introduction of a photoreactive group (e.g., azide (B81097), diazirine) Photoaffinity labeling to identify protein targets

By functionalizing this compound, researchers could potentially develop probes to investigate the roles of specific cellular targets, map biological pathways, or serve as diagnostic tools in a non-clinical context.

Exploration in Materials Science Research

Pyrazine derivatives are increasingly being explored for their applications in materials science, particularly in the fields of optoelectronics and coordination chemistry. rsc.orglifechemicals.com The electron-deficient nature of the pyrazine ring makes it a valuable component in π-conjugated materials used in devices like solar cells and light-emitting diodes. rsc.org

The nitrogen atoms of the pyrazine ring in this compound can act as ligands, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). mdpi.comnih.gov The properties of these materials, such as their porosity, thermal stability, and catalytic activity, would be influenced by the steric and electronic properties of the methyl and N-(pentan-3-yl) substituents.

Furthermore, pyrazine-based ligands have been successfully employed in catalysis. rsc.org For example, manganese pincer complexes with pyrazine-containing ligands have been used to catalyze the synthesis of other pyrazines and quinoxalines through dehydrogenative coupling reactions. acs.orgdrugmoneyart.comacs.org The specific steric and electronic environment provided by this compound could lead to novel catalytic activities if incorporated into such pincer-type ligand frameworks. nih.govacs.org

Table 2: Potential Applications in Materials Science

Application Area Potential Role of this compound
Ligand in Catalysis As a ligand for transition metals in reactions like cross-coupling or hydrogenation. rsc.org
Functional Materials A building block for π-conjugated polymers for optoelectronic applications. rsc.org

| Coordination Polymers | Formation of 1D, 2D, or 3D networks with interesting magnetic or gas adsorption properties. nih.gov |

Contributions to Advancements in Analytical Methodologies for Heterocyclic Compounds

The detection and quantification of heterocyclic amines in various matrices, such as food and environmental samples, is an important area of analytical chemistry. nih.govresearchgate.net The development of robust and sensitive analytical methods often relies on the availability of well-characterized standard compounds.

This compound could serve as a valuable analytical standard for the development of methods for analyzing substituted aminopyrazines. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of heterocyclic amines. nih.gov This compound could be used to optimize separation conditions, determine retention times, and validate new analytical procedures.

Moreover, there is growing interest in advanced sample preparation techniques like solid-phase extraction (SPE) using molecularly imprinted polymers (MIPs) for the selective extraction of specific classes of compounds from complex mixtures. nih.govjfda-online.com this compound could be used as a template molecule for the synthesis of MIPs designed for the selective enrichment of N-alkylated aminopyrazines.

Prospects for Further Structural Diversity and Lead Optimization in Chemical Research (non-clinical context)

In chemical research, particularly in the early stages of discovery, the generation of compound libraries with diverse structures is essential for identifying molecules with desired properties. The scaffold of this compound is amenable to a variety of chemical modifications, allowing for the creation of a library of analogues.

The reactivity of the pyrazine core allows for the introduction of additional functional groups through reactions like ortho-lithiation followed by quenching with an electrophile. acs.org The amine group can be further alkylated or acylated, and the existing substituents can be modified. For instance, the methyl group could be a site for further functionalization. This structural diversification can lead to compounds with a wide range of physicochemical properties, which can then be screened in various research applications. mdpi.com

Table 3: Potential Structural Modifications for Library Synthesis

Site of Modification Potential Reaction Resulting Diversity
Pyrazine Ring Halogenation followed by cross-coupling reactions (e.g., Suzuki, Stille). rsc.org Introduction of aryl, heteroaryl, or alkyl groups.
Amine Nitrogen Reductive amination with various aldehydes/ketones. Variation of the N-alkyl substituent.

This systematic modification of the parent structure is a key strategy in lead optimization, where the goal is to fine-tune the properties of a molecule for a specific, non-clinical research purpose. mdpi.com

Unexplored Reactivity and Novel Chemical Transformations of the Pyrazine Amine Core

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. researchgate.net While many reactions of pyrazines are known, the interplay of the specific substituents in this compound—an electron-donating amino group and a weakly donating methyl group—could lead to novel and unexplored chemical transformations. researchgate.net

For example, the electronic properties of the substituents could influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the pyrazine ring. The compound could also serve as a precursor for the synthesis of more complex, fused heterocyclic systems. rsc.org The synthesis of pyrazine C-nucleosides has been reported, and similar strategies could potentially be applied to create novel analogues from this aminopyrazine. nih.gov

Investigating the reactivity of this molecule could lead to the development of new synthetic methodologies for the functionalization of pyrazine rings, which would be of broad interest to the organic chemistry community. This could include exploring its behavior in transition metal-catalyzed reactions, pericyclic reactions, or photochemical transformations.

Conclusion and Future Outlook on 6 Methyl N Pentan 3 Yl Pyrazin 2 Amine Research

Synthesis of Key Findings and Contributions to Organic and Chemical Biology Research

While specific research on 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine is not extensively documented in publicly available literature, its structural features—a substituted pyrazine (B50134) ring—place it within a class of compounds of significant interest. The pyrazine core is a key pharmacophore found in drugs with diverse therapeutic applications, including anticancer, anti-tuberculosis, and antiviral agents. nih.gov

The synthesis of this compound would likely involve established methodologies in heterocyclic chemistry. A plausible synthetic route could involve the condensation of a 1,2-dicarbonyl compound with an appropriate diamine, followed by amination. For instance, the reaction of a substituted aminopyrazine with a pentanone derivative under reductive amination conditions could yield the target compound. The methyl group on the pyrazine ring and the pentan-3-yl group on the amine are expected to modulate the compound's lipophilicity and steric profile, which are critical for its interaction with biological targets.

From a chemical biology perspective, the N-(pentan-3-yl) group could influence the compound's binding affinity and selectivity for specific enzymes or receptors. Computational studies on similar pyrazine derivatives have shown that such substitutions can be crucial for drug-target interactions. nih.gov The investigation of this compound could, therefore, contribute valuable structure-activity relationship (SAR) data to the broader field of pyrazine-based medicinal chemistry.

Below is a table summarizing the key structural features of this compound and their potential implications based on the study of related pyrazine derivatives.

Structural FeaturePotential Contribution to Bioactivity
Pyrazine Ring Aromatic heterocyclic core known to interact with various biological targets. It is a common scaffold in many FDA-approved drugs. nih.gov
6-Methyl Group Can influence metabolic stability and provide a point for further functionalization. May also affect the electronic properties of the pyrazine ring.
N-(pentan-3-yl) Group A bulky, non-planar alkyl group that can enhance lipophilicity, potentially improving membrane permeability. Its specific stereochemistry could be crucial for selective binding to target proteins.
2-Amine Linker Provides a key hydrogen bond donor and acceptor site, which is often critical for anchoring a molecule within a protein's binding pocket.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap concerning this compound is the lack of empirical data on its synthesis, characterization, and biological activity. This absence of specific research presents several opportunities for future investigation:

Synthetic Methodology: Developing and optimizing a robust, high-yield synthesis for this compound and its analogs would be a foundational step. This could involve exploring various catalytic systems and reaction conditions to achieve efficient C-N bond formation.

Biological Screening: A comprehensive screening of the compound against a panel of biologically relevant targets is a critical next step. Given the diverse activities of pyrazine derivatives, this could include assays for anticancer, antimicrobial, and anti-inflammatory properties. mdpi.combenthamdirect.com

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to evaluate its potential as a drug candidate.

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the specific molecular mechanism of action would be necessary. This could involve techniques such as target-based assays, proteomics, and cellular imaging.

Structural Biology: Obtaining crystal structures of this compound in complex with its biological target(s) would provide invaluable insights for the rational design of more potent and selective derivatives.

The following table outlines potential research questions and the methodologies that could be employed to address them.

Research QuestionPotential Methodology
What is an efficient synthetic route to this compound?Retrosynthetic analysis followed by experimental validation of multi-step synthesis, potentially utilizing cross-coupling reactions or reductive amination.
Does this compound exhibit any significant biological activity?High-throughput screening against various cancer cell lines, bacterial strains, and key enzymes.
What are the key structural determinants of its activity?Synthesis and testing of a library of analogs with systematic modifications to the pyrazine core and the N-alkyl substituent to establish SAR.
How does it interact with its biological target?X-ray crystallography, NMR spectroscopy, and computational docking studies.

Broader Implications for the Design of Novel Chemical Entities and Methodologies

Research into this compound, even if it does not directly lead to a new therapeutic agent, would have broader implications for the field of medicinal chemistry. The pyrazine scaffold is a privileged structure, and understanding how different substitution patterns influence biological activity is of fundamental importance. nih.gov

The study of this specific compound could contribute to:

Expansion of Chemical Space: The synthesis and characterization of novel pyrazine derivatives expand the available chemical space for drug discovery programs. lifechemicals.com

Refinement of SAR Models: Data generated from the biological evaluation of this compound and its analogs can be used to refine existing SAR models for pyrazine-based compounds, leading to more predictive in silico tools.

Development of New Synthetic Methods: Challenges encountered in the synthesis of this molecule could spur the development of new and more efficient synthetic methodologies for the construction of substituted pyrazines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine, and how can reaction conditions be optimized for yield?

  • Methodology : Utilize coupling reactions between pyrazine derivatives and pentan-3-ylamine. Evidence from analogous pyrazine syntheses (e.g., 6-chloropyrazine-2-amine reacting with substituted amines) suggests using coupling agents like EDCI with triethylamine as a base in anhydrous solvents (e.g., DCM or DMF) under nitrogen . Optimize purity via recrystallization (using ethanol/water mixtures) or silica gel chromatography (hexane/ethyl acetate gradients) . Monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for amine and methyl group verification), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and HPLC (C18 column, 70:30 acetonitrile/water with 0.1% TFA) to assess purity (>95%). Compare spectral data with PubChem entries for analogous pyrazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts during synthesis?

  • Methodology : Conduct a Design of Experiments (DoE) approach to evaluate solvent polarity (e.g., DMF vs. THF) and catalyst effects (e.g., EDCI vs. HATU). Use quantum mechanical calculations (e.g., DFT) to model transition states and identify steric or electronic barriers, as demonstrated in ICReDD’s reaction path search protocols . Validate hypotheses with kinetic studies (e.g., in situ IR monitoring of coupling efficiency) .

Q. What strategies are recommended for analyzing the compound’s stability under oxidative/reductive conditions relevant to biological assays?

  • Methodology : Perform stress testing in simulated physiological conditions (PBS at pH 7.4, 37°C) with LC-MS tracking. Compare degradation products (e.g., N-oxide or hydroxylated derivatives) to reference data from pyrazine analogs . Use mass fragmentation patterns to identify unstable moieties (e.g., the pentan-3-yl group’s susceptibility to oxidation) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding affinities. Parameterize the compound using GAFF force fields and assign charges via RESP fitting. Cross-validate results with in vitro assays (e.g., SPR or fluorescence polarization) to refine binding models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for structurally similar pyrazine derivatives?

  • Methodology : Perform meta-analysis of published IC₅₀ values, accounting for assay variability (e.g., cell line differences, ATP concentrations). Use cheminformatics tools (e.g., RDKit) to compute molecular descriptors (logP, polar surface area) and correlate with activity trends. Replicate key experiments under standardized conditions to isolate confounding factors .

Methodological Resources

  • Synthetic Protocols : Refer to CAS Common Chemistry for validated reaction templates .
  • Computational Tools : Leverage ICReDD’s integrated computational-experimental workflows for reaction optimization .
  • Data Validation : Cross-reference spectral libraries (PubChem, EPA DSSTox) to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.